molecular formula C14H21BFNO2 B3049527 2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester CAS No. 2096334-69-7

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester

Cat. No.: B3049527
CAS No.: 2096334-69-7
M. Wt: 265.13
InChI Key: HXKMEAWDBRQUJO-UHFFFAOYSA-N
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Description

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group esterified with pinacol, a fluorine atom on the phenyl ring, and an N-methylaminomethyl substituent. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of 5-fluoro-2-nitrobenzaldehyde with a boronic acid reagent under suitable conditions.

    Reduction and Amination: The nitro group is then reduced to an amine, followed by N-methylation to introduce the N-methylaminomethyl group.

    Esterification with Pinacol: Finally, the boronic acid intermediate is esterified with pinacol to form the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Substitution: Substituted phenyl derivatives.

    Coupling Reactions: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid, pinacol ester: Lacks the N-methylaminomethyl and fluorine substituents.

    2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester: Similar structure but without the fluorine atom.

    5-Fluorophenylboronic acid, pinacol ester: Lacks the N-methylaminomethyl group.

Uniqueness

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester is unique due to the combination of the N-methylaminomethyl group and the fluorine atom on the phenyl ring. This unique structure enhances its reactivity and makes it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKMEAWDBRQUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126181
Record name Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-69-7
Record name Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
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2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester

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